METHYL 2-TERT-BUTYL-5-(4-FLUOROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
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Overview
Description
METHYL 2-TERT-BUTYL-5-(4-FLUOROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-TERT-BUTYL-5-(4-FLUOROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthofuran core, introduction of the tert-butyl group, and the attachment of the sulfonylamino and methyl ester functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-TERT-BUTYL-5-(4-FLUOROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
METHYL 2-TERT-BUTYL-5-(4-FLUOROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals.
Industry: It may be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 2-TERT-BUTYL-5-(4-FLUOROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 2-TERT-BUTYL-5-(4-FLUOROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE include other naphthofuran derivatives and sulfonylamino compounds. Examples include:
- Naphthofuran-3-carboxylates with different substituents.
- Sulfonylamino derivatives with varying aromatic groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H22FNO5S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 2-tert-butyl-5-[(4-fluorophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H22FNO5S/c1-24(2,3)22-20(23(27)30-4)18-13-19(16-7-5-6-8-17(16)21(18)31-22)26-32(28,29)15-11-9-14(25)10-12-15/h5-13,26H,1-4H3 |
InChI Key |
DYBONPXWHKXFLR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC |
Origin of Product |
United States |
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